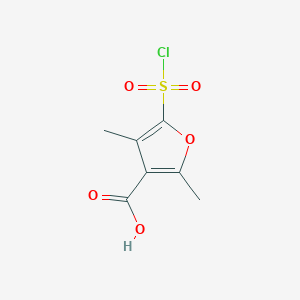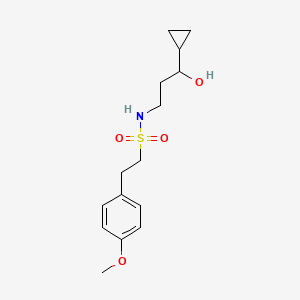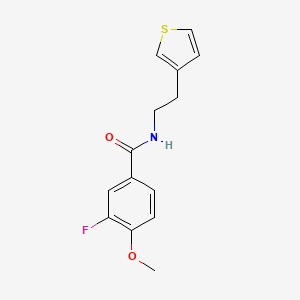
5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid” is a complex organic molecule. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also likely contains a carboxylic acid group (-COOH), a chlorosulfonyl group (-SO2Cl), and two methyl groups (-CH3) attached to the furan ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a 2,4-dimethylfuran molecule. The carboxylic acid group could potentially be introduced through an oxidation reaction. The chlorosulfonyl group might be introduced through a substitution reaction involving chlorosulfonic acid .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorosulfonyl and carboxylic acid groups, making the furan ring more susceptible to electrophilic attacks .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation :
- The synthesis of heterocyclic sulfonyl chlorides, including 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid, has been explored. These sulfonyl chlorides were used to create a range of amides, hydrazides, and azides, demonstrating their versatility in chemical synthesis (Cremlyn, Swinbourne, & Yung, 1981).
Molecular Recognition and Complexation :
- Studies have shown the ability of certain molecular structures, including those related to this compound, to form complexes with other molecules. This property is important for applications in molecular recognition and the development of sensors (Zimmerman, Wu, & Zeng, 1991).
Biomass Conversion and Sustainable Chemistry :
- Research into the conversion of plant biomass into valuable chemicals has highlighted the role of furan derivatives, which are structurally related to this compound. These studies are crucial for developing sustainable chemical processes and materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Biological and Pharmacological Effects :
- While your request excludes drug use and side effects, it's notable that related compounds have been studied for their biological activities, including antimicrobial and antioxidant properties. Such studies offer insight into the potential biomedical applications of similar compounds (Naveed et al., 2018).
Advanced Materials and Catalysis :
- The field of material science has explored the use of furan derivatives for the development of new materials and catalysts. These studies are significant for advancing technologies in material synthesis and environmental sustainability (Kong et al., 2018).
Food Additives and Nutraceuticals :
- While not directly related to this compound, research on chlorogenic acid, a phenolic compound, showcases the potential of chemical derivatives in food additives and nutraceuticals. This research points towards the broader implications of chemical derivatives in food science (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chlorosulfonyl-2,4-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-3-5(6(9)10)4(2)13-7(3)14(8,11)12/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCONGCXDKZXVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)
![rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2897581.png)

![N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B2897584.png)



![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)
![4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2897593.png)

![5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2897595.png)
